molecular formula C16H13N3O2 B15045246 N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B15045246
M. Wt: 279.29 g/mol
InChI Key: PFLKKLQJKMLGLE-UHFFFAOYSA-N
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Description

N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound, in particular, has been studied for its potential therapeutic applications, including its role as a selective type-2 cannabinoid receptor (CB2) agonist .

Preparation Methods

The synthesis of N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the reaction of an indole derivative with a benzohydrazide. One common synthetic route includes the Fischer indole synthesis, followed by the reaction with benzohydrazide under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with the CB2 receptor. As a selective CB2 agonist, it binds to the CB2 receptor, which is primarily expressed in the immune system. This binding leads to the activation of signaling pathways that can modulate pain and inflammation .

Comparison with Similar Compounds

N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE can be compared with other similar compounds, such as:

The uniqueness of N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE lies in its specific substituents, which can influence its binding affinity and selectivity towards the CB2 receptor, thereby affecting its therapeutic potential.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C16H13N3O2/c1-10-6-5-9-12-13(10)17-16(21)14(12)18-19-15(20)11-7-3-2-4-8-11/h2-9,17,21H,1H3

InChI Key

PFLKKLQJKMLGLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3

Origin of Product

United States

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